molecular formula C7H10N2O2S B112741 4-Amino-3-methylbenzenesulfonamide CAS No. 53297-70-4

4-Amino-3-methylbenzenesulfonamide

Cat. No.: B112741
CAS No.: 53297-70-4
M. Wt: 186.23 g/mol
InChI Key: IGQGXIVCGKMRAM-UHFFFAOYSA-N
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Description

4-Amino-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Amino-3-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, leading to various pharmacological effects. The compound’s sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-methylbenzenesulfonamide
  • 4-Methylbenzenesulfonamide
  • N-(4-Aminosulfonylphenyl)carbamate

Comparison

Compared to similar compounds, 4-Amino-3-methylbenzenesulfonamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interaction with biological targets, making it distinct in its applications and effectiveness .

Biological Activity

4-Amino-3-methylbenzenesulfonamide, commonly known as a sulfonamide compound, exhibits significant biological activity, primarily characterized by its antibacterial properties. This article delves into the mechanisms of action, therapeutic applications, and relevant research findings associated with this compound.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial growth . As a sulfonamide, it interferes with the synthesis of folic acid in bacteria, which is crucial for their growth and replication. This inhibition occurs by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking folate synthesis essential for nucleic acid production in bacteria.

Additionally, this compound has been shown to interact with various biological targets beyond its antibacterial effects. It can inhibit enzymes such as carbonic anhydrase , which has implications in both pharmacological and therapeutic contexts. The diverse interactions suggest potential applications in treating conditions like rheumatoid arthritis due to its anti-inflammatory properties.

Antibacterial Activity

This compound demonstrates effectiveness against a range of Gram-positive and Gram-negative bacteria . Its antibacterial activity has been validated through various studies that highlight its efficacy in inhibiting bacterial growth through its action on folate metabolism .

Comparative Efficacy Table

Bacteria TypeEfficacy of this compound
Gram-positiveEffective against strains like Staphylococcus aureus
Gram-negativeActive against Escherichia coli and Salmonella species
MechanismInhibition of folic acid synthesis

Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases such as rheumatoid arthritis, where inflammation plays a critical role. The compound's ability to modulate inflammatory pathways indicates potential for broader therapeutic applications.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Inhibition Studies : A study assessed the inhibitory effects of various sulfonamides on human serum paraoxonase 1 (hPON1), where this compound exhibited mixed-type inhibition, indicating its potential role in modulating enzyme activity relevant to cardiovascular health .
  • Anticancer Potential : Research has indicated that derivatives of sulfonamides, including this compound, may possess anticancer properties. In vitro studies demonstrated significant cytotoxic effects against cancer cell lines, suggesting a need for further exploration into its role as an anticancer agent .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, enhancing understanding of its mechanism at the molecular level .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Antibacterial Activity : Effective against multiple bacterial strains through inhibition of folate synthesis.
  • Anti-inflammatory Effects : Potential applications in inflammatory diseases.
  • Enzyme Inhibition : Modulates activity in enzymes like carbonic anhydrase and hPON1.
  • Anticancer Potential : Demonstrated cytotoxicity against cancer cell lines.

Properties

IUPAC Name

4-amino-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGXIVCGKMRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201418
Record name 3-Methyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53297-70-4
Record name 4-Amino-3-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53297-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-aminobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

For example, commercially available 2-aminotoluene-5-sulfonic acid was allowed to react with Villsmeyer reagent (N-(chloromethylene)-N-methylmethanaminium chloride), that is either commercially prepared or is generated in situ from a mixture of N,N-dimethylformamide and oxalyl chloride. The intermediate compound was then allowed to react with ammonium hydroxide in tetrahydrofuran to afford 4-amino-3-methylbenzenesulfonamide (Scheme IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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